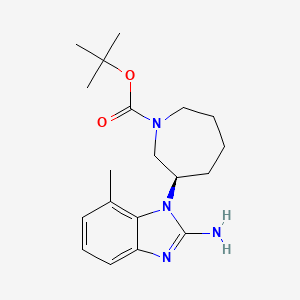
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- は、アゼピンとベンゾイミダゾールのクラスに属する複雑な有機化合物です。この化合物は、ベンゾイミダゾール部分と融合したヘキサヒドロアゼピン環を含むユニークな構造が特徴です。1,1-ジメチルエチルエステル基の存在は、その独特な化学特性にさらに加わります。
準備方法
合成経路と反応条件
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- の合成は、通常、アゼピン環とベンゾイミダゾール部分の形成を含む複数のステップが含まれます。 一般的な合成経路の1つは、ニッケル触媒の存在下でのアミドニトリルの環化、続いてプロト脱金属化、互変異性化、および脱水環化 が含まれます。 反応条件は一般的に穏やかで、アリールハライドや複素環などのさまざまな官能基を含めることができます .
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フローリアクターの使用とクロマトグラフィーや結晶化などの高度な精製技術は、工業環境では所望の製品品質を達成するために一般的です。
化学反応の分析
反応の種類
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムのような塩基の存在下でアミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- は、広範囲にわたる科学研究への応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、潜在的な生物学的活性を研究されています.
医学: 特に新規薬物の開発において、潜在的な治療応用について調査されています。
工業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- の作用機序は、特定の分子標的および経路との相互作用を含みます。 ベンゾイミダゾール部分は、さまざまな酵素や受容体と相互作用することが知られており、それらの活性を阻害し、治療効果をもたらす可能性があります 。特定の分子標的と経路は、特定の用途や状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 1H-アゼピン-1-カルボン酸, 3-[7-クロロ-2-[[(2-メチル-4-ピリジニル)カルボニル]アミノ]-1H-ベンゾイミダゾール-1-イル]ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)-
- 1H-アゼピン-1-カルボン酸, ヘキサヒドロ-4-[[(2S)-2-(2-メチル-4-ピリジニル)カルボニル]アミノ]-1H-ベンゾイミダゾール-1-イル]-, 1,1-ジメチルエチルエステル, (3R)-
独自性
1H-アゼピン-1-カルボン酸, 3-(2-アミノ-7-メチル-1H-ベンゾイミダゾール-1-イル)ヘキサヒドロ-, 1,1-ジメチルエチルエステル, (3R)- の独自性は、特定の構造的特徴と1,1-ジメチルエチルエステル基の存在にあります。
類似化合物との比較
Similar Compounds
- 1H-Azepine-1-carboxylic acid, 3-[7-chloro-2-[[(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]hexahydro-, 1,1-dimethylethyl ester, (3R)-
- 1H-Azepine-1-carboxylic acid, hexahydro-4-[[(2S)-2-(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]-, 1,1-dimethylethyl ester, (3R)-
Uniqueness
The uniqueness of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- lies in its specific structural features and the presence of the 1,1-dimethylethyl ester group
特性
分子式 |
C19H28N4O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(2-amino-7-methylbenzimidazol-1-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N4O2/c1-13-8-7-10-15-16(13)23(17(20)21-15)14-9-5-6-11-22(12-14)18(24)25-19(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H2,20,21)/t14-/m1/s1 |
InChIキー |
LVHQWYKNOLAXDQ-CQSZACIVSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)OC(C)(C)C)N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


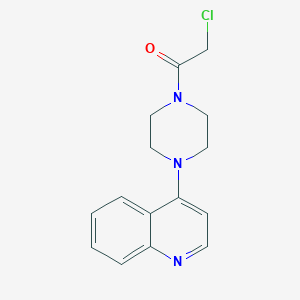
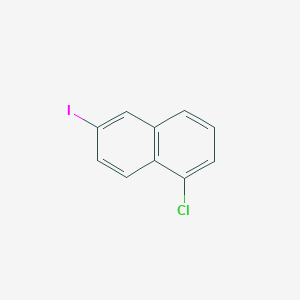
![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

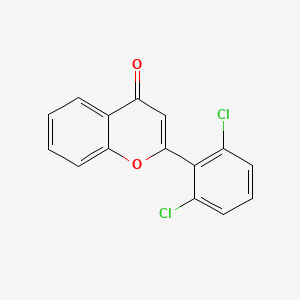
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
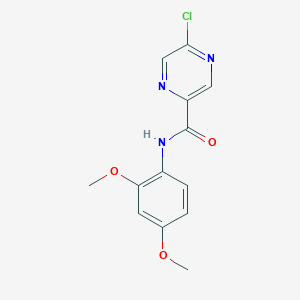
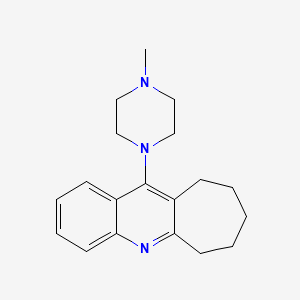
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
